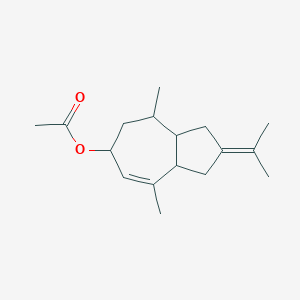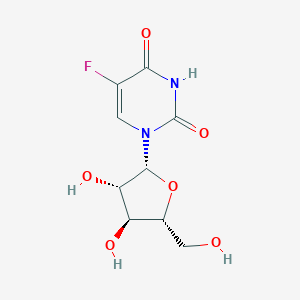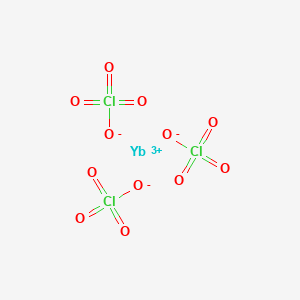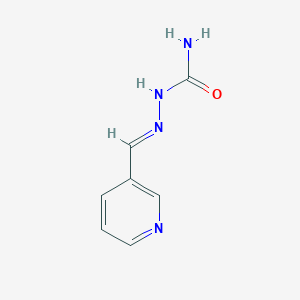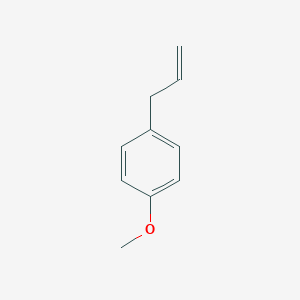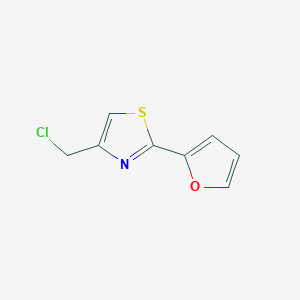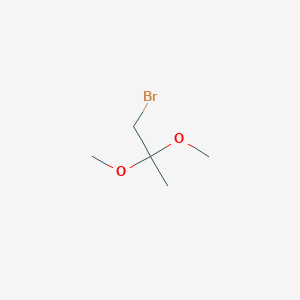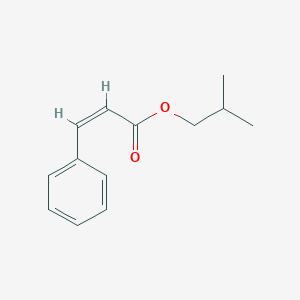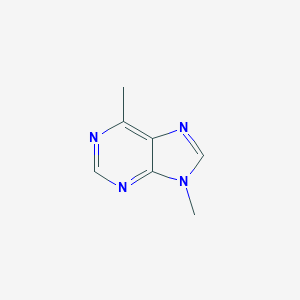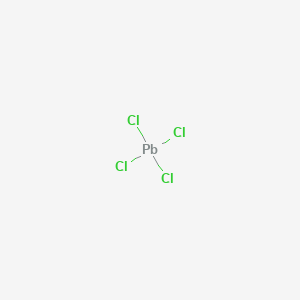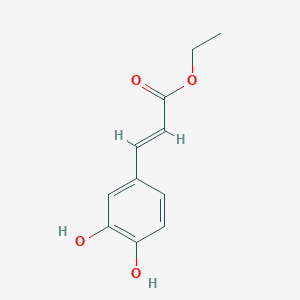
カフェ酸エチル
概要
説明
カフェ酸エチルは、ヒドロキシケイ皮酸の一種であるカフェ酸とエタノールのエステルです。 これは、コセンダングサ、ミゾソバ、およびオグルマなどのいくつかの植物に自然に存在する有機化合物です . カフェ酸エチルは、抗炎症、抗がん、および抗線維化特性を含むさまざまな生物活性で知られています .
科学的研究の応用
作用機序
カフェ酸エチルは、さまざまな分子標的と経路を通じてその効果を発揮します。 これは、NF-κBの活性化とその下流の炎症性メディエーター(iNOS、COX-2、およびPGE2など)を抑制します . さらに、カフェ酸エチルは、抗アレルギー活性に関連するアリール炭化水素受容体(AhR)シグナル伝達経路を阻害します . また、アルドステロン合成酵素の阻害剤としても作用し、血圧を調節します .
類似の化合物との比較
カフェ酸エチルは、次のような他のヒドロキシケイ皮酸誘導体と似ています。
カフェ酸: カフェ酸エチルの母体化合物で、抗酸化特性で知られています.
クロロゲン酸: カフェ酸とキニン酸の抱合体で、コーヒーに多く含まれ、その健康上の利点で知られています.
フェルラ酸: 抗酸化および抗炎症特性を持つ別のヒドロキシケイ皮酸誘導体.
カフェ酸エチルは、エタノールとのエステル結合のためにユニークで、母体化合物であるカフェ酸と比較して、明確な生物活性と化学反応性を備えています .
生化学分析
Biochemical Properties
Ethyl caffeate is involved in the caffeic acid synthesis pathway . The genes involved in this pathway include tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC), which were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana . In the presence of ethanol, E. coli harboring these genes successfully synthesized ethyl caffeate .
Cellular Effects
Ethyl caffeate has been found to suppress NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . It also exhibits anticancer, anti-inflammatory, and antifibrotic activities .
Molecular Mechanism
Pharmacophore modeling, molecular docking, and molecular dynamics simulation studies indicate that ethyl caffeate is a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .
Dosage Effects in Animal Models
Ethyl caffeate administered intraperitoneally in rats previously is able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury
Metabolic Pathways
Ethyl caffeate is synthesized from tyrosine by deamination and hydroxylation, and needs to be activated by the attachment of coenzyme A (CoA)
準備方法
カフェ酸エチルは、カフェ酸とエタノールのエステル化によって合成できます。 この反応は通常、硫酸などの酸触媒を必要とし、還流条件下で行われます . 工業的な設定では、カフェ酸エチルは生物触媒法を使用して生産することもできます。 たとえば、大腸菌におけるカフェオイル-CoAアシル転移酵素の発現は、カフェ酸エチルの生合成に使用されてきました .
化学反応の分析
カフェ酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: カフェ酸エチルは、酸化されてキノンなどの酸化生成物を生成することができます。
還元: カフェ酸エチルの還元は、ジヒドロ誘導体の生成につながる可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸化のための過マンガン酸カリウムなどの酸化剤と、還元のための水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
カフェ酸エチルは、幅広い科学研究への応用を持っています。
化学: カフェ酸エチルは、ヒドロキシケイ皮酸誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: これは、抗アレルギー活性に関連するアリール炭化水素受容体(AhR)シグナル伝達経路を阻害する可能性について研究されています.
類似化合物との比較
Ethyl caffeate is similar to other hydroxycinnamic acid derivatives, such as:
Caffeic acid: The parent compound of ethyl caffeate, known for its antioxidant properties.
Chlorogenic acid: A conjugate of caffeic acid and quinic acid, commonly found in coffee and known for its health benefits.
Ferulic acid: Another hydroxycinnamic acid derivative with antioxidant and anti-inflammatory properties.
Ethyl caffeate is unique due to its ester linkage with ethanol, which imparts distinct biological activities and chemical reactivity compared to its parent compound, caffeic acid .
特性
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66648-50-8, 102-37-4 | |
| Record name | Ethyl trans-caffeate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeic acid ethyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethyl caffeate exhibits its effects through various mechanisms:
- Direct binding to enzymes: Research suggests Ethyl caffeate directly binds to the active site of enzymes like human pancreatic α-amylase [], HIV protease [], and 5-lipoxygenase (5-LOX) []. This binding inhibits their activity, leading to downstream effects like reduced carbohydrate digestion [] and suppression of pro-inflammatory leukotriene B4 production [].
- Modulation of signaling pathways: Ethyl caffeate can suppress the PI3K, ERK1/2, and p38 kinase activities by directly binding to these kinases []. This leads to the downstream inhibition of AP1 and NF-κB transactivation, both crucial in inflammatory responses and carcinogenesis.
- Interaction with Aryl hydrocarbon receptor (AhR): Ethyl caffeate inhibits AhR signaling, impacting the expression of genes like CYP1A1 []. This inhibition is linked to reduced mast cell activation and allergic responses.
A:
- Spectroscopic Data: Ethyl caffeate's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and electron ionization mass spectroscopy (EI-MS) [].
ANone:
- Stability: Ethyl caffeate demonstrates stability under acidic conditions (pH 2-5) []. It shows better stability in whole blood at 0°C compared to 25°C []. Additionally, it exhibits higher stability in acidified plasma than in unacidified plasma at 25°C [].
- Applications: The stability of Ethyl caffeate under specific conditions makes it suitable for various applications:
ANone: While Ethyl caffeate exhibits biological activities, the provided research focuses primarily on its role as an enzyme inhibitor rather than a catalyst. Therefore, information regarding its catalytic properties, reaction mechanisms, and selectivity is limited within the provided context.
ANone: Yes, molecular docking studies have been performed to investigate the interaction of Ethyl caffeate with its target proteins. For instance:
- HIV protease: Molecular docking simulations with energy minimization and molecular dynamic (MD) simulation revealed that Ethyl caffeate binds to the active site of HIV protease, potentially explaining its inhibitory effects [].
- EGFR: Molecular docking studies showed that Ethyl caffeate exhibits high binding energy to EGFR, suggesting a potential mechanism for its synergistic antifungal effect with Fluconazole [].
ANone: While specific SAR studies focusing solely on Ethyl caffeate are not extensively detailed in the provided papers, research comparing the activities of caffeic acid and its derivatives, including Ethyl caffeate, offers some insights:
- Antioxidant activity: Ethyl caffeate generally demonstrates stronger antioxidant activity compared to caffeic acid [].
- α-amylase inhibition: Ethyl caffeate displays a distinct mode of inhibition on human α-amylase compared to the flavonol myricetin, causing disorder in the active site binding cleft [].
ANone: While a detailed historical timeline is not provided, the research highlights that Ethyl caffeate has been a subject of scientific interest, particularly regarding its potential health benefits and pharmacological activities:
- Early research: Early studies investigated Ethyl caffeate's antioxidant properties and its potential applications in food preservation [].
- Expanding research focus: Subsequent research has explored its diverse biological activities, including anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].
ANone: Yes, research on Ethyl caffeate spans multiple disciplines, including:
- Chemistry: Isolation and structural characterization from natural sources [, , , , , , , , , , ], chemical synthesis [], and analysis of its stability [].
- Biology: Investigating its biological activities, such as antioxidant [, , ], anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].
- Pharmacology: Exploring its pharmacokinetics [], target identification and validation [], and potential for drug development [, ].
- Food Science: Evaluating its potential use as a natural preservative [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


